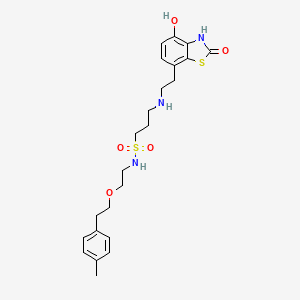
1-Propanesulfonamide, 3-((2-(2,3-dihydro-4-hydroxy-2-oxo-7-benzothiazolyl)ethyl)amino)-N-(2-(2-(4-methylphenyl)ethoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-C-89855 is a small molecule drug initially developed by AstraZeneca PLC. It functions as an agonist for dopamine receptors and beta-2 adrenergic receptors. This compound was primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
The synthetic routes and reaction conditions for AR-C-89855 are proprietary and not publicly disclosed in detail. it is known that the compound was developed through a series of chemical reactions involving the formation of specific molecular structures to target dopamine receptors and beta-2 adrenergic receptors . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
AR-C-89855 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AR-C-89855 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying receptor-ligand interactions and the development of new receptor agonists.
Biology: Investigating the role of dopamine and beta-2 adrenergic receptors in cellular signaling and physiological processes.
Medicine: Potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Development of new drugs targeting dopamine and beta-2 adrenergic receptors.
Mechanism of Action
AR-C-89855 exerts its effects by acting as an agonist for dopamine receptors and beta-2 adrenergic receptors. The compound binds to these receptors, activating them and triggering a cascade of intracellular signaling pathways. This activation leads to various physiological responses, such as bronchodilation in the respiratory system and modulation of immune responses .
Comparison with Similar Compounds
AR-C-89855 is unique in its dual action as an agonist for both dopamine receptors and beta-2 adrenergic receptors. Similar compounds include:
Salbutamol: A beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease.
Dopamine: A naturally occurring neurotransmitter that acts on dopamine receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used for bronchodilation.
AR-C-89855 stands out due to its combined targeting of both receptor types, which may offer synergistic therapeutic effects .
Properties
CAS No. |
189012-09-7 |
|---|---|
Molecular Formula |
C23H31N3O5S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]-N-[2-[2-(4-methylphenyl)ethoxy]ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C23H31N3O5S2/c1-17-3-5-18(6-4-17)10-14-31-15-13-25-33(29,30)16-2-11-24-12-9-19-7-8-20(27)21-22(19)32-23(28)26-21/h3-8,24-25,27H,2,9-16H2,1H3,(H,26,28) |
InChI Key |
FIDWUJWRKJJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOCCNS(=O)(=O)CCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















